Lactoferricin B (4-14), bovine (trifluoroacetate salt) is a peptide derived from the enzymatic digestion of bovine lactoferrin, specifically corresponding to residues 4-14 of the protein. This compound exhibits significant antimicrobial properties against a wide range of microorganisms, including both gram-positive and gram-negative bacteria, yeasts, and filamentous fungi. Additionally, it has shown immunomodulatory and potential antitumor activities, making it a subject of interest in microbiological and biochemical research .
The synthesis of Lactoferricin B (4-14), bovine (trifluoroacetate salt) typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
The synthesis process can be automated for industrial-scale production, allowing for high-throughput synthesis while maintaining purity through rigorous purification techniques like high-performance liquid chromatography .
Lactoferricin B (4-14) has a molecular formula of and a molecular weight of approximately 1544.87 g/mol. The structure features a cationic and amphipathic nature, which is critical for its interaction with microbial membranes .
The peptide's sequence consists of specific amino acids that contribute to its antimicrobial activity, particularly those that enhance its ability to bind to negatively charged bacterial membranes .
Lactoferricin B (4-14) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in oxidation and reduction reactions involving its amino acid residues.
Lactoferricin B (4-14) exerts its antimicrobial effects by interacting with microbial cell membranes. Its cationic nature allows it to bind to negatively charged components of the membrane, leading to membrane disruption. This process results in the formation of pores within the membrane, causing leakage of cytoplasmic contents and ultimately cell death .
Research indicates that Lactoferricin B can induce rapid leakage from model membranes, demonstrating its effectiveness as an antimicrobial agent .
Lactoferricin B (4-14) is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under physiological conditions.
The peptide's stability can be influenced by factors such as pH and temperature. Its amphipathic nature contributes to its solubility in aqueous environments while facilitating interaction with lipid membranes .
Lactoferricin B (4-14) has diverse applications across various scientific fields:
The ongoing research into Lactoferricin B highlights its potential as an alternative therapeutic agent amidst rising antibiotic resistance concerns.
Lactoferricin B (4–14), bovine (LfcinB (4–14)), is an 11-mer peptide (H-Arg-Arg-Trp-Gln-Trp-Arg-Met-Lys-Lys-Leu-Gly-OH) generated through the proteolytic cleavage of bovine lactoferrin (bLF), an 80 kDa iron-binding glycoprotein abundant in colostrum and milk [4] [7]. Pepsin digestion in the mammalian stomach liberates this fragment (corresponding to residues 20–30 of the intact bLF protein), exposing a cationic domain critical for antimicrobial functionality [4] [8]. Key structural features include:
Table 1: Structural Determinants of Lactoferricin B (4–14)
Feature | Components | Functional Role |
---|---|---|
Amino Acid Sequence | RRWQWRMKKLG | Direct antimicrobial activity |
Net Charge | +6 (pH 7.4) | Electrostatic binding to anionic membranes |
Key Residues | Trp-3, Trp-7, Arg-1, Arg-2, Arg-6 | Membrane penetration, nucleic acid binding |
Parent Protein | Bovine lactoferrin (residues 17–41) | Proteolytic release via pepsin |
The lactoferricin domain exhibits significant evolutionary conservation across mammals, underscoring its fundamental role in innate immunity. Bovine LfcinB demonstrates superior antibacterial potency compared to human, porcine, or murine variants due to its higher cationic density and optimized amphipathicity [4] [7]. Key evolutionary insights include:
Table 2: Evolutionary Conservation of Lactoferricin Peptides
Species | Lactoferricin Sequence (Core Region) | Relative Potency | Key Pathogen Targets |
---|---|---|---|
Bovine | RRWQWRMKKLG | ++++ | E. coli, S. aureus, C. albicans |
Human | GRRRRSVQWCAVSQPEATKCFQWQRNMRKVRGPPVSCIKR | ++ | E. coli, H. pylori |
Porcine | RRWQWR | +++ | S. suis, P. aeruginosa |
Caprine | RRWQWRMKKVAGL | +++ | K. pneumoniae, L. monocytogenes |
LfcinB (4–14) serves as a first-line defender at mucosal interfaces (oral, intestinal, urogenital), modulating host-pathogen interactions through direct microbicidal activity and immunomodulation [4] [10]. Its mechanisms include:
Table 3: Antimicrobial Spectrum and Mechanisms of LfcinB (4–14)
Target Pathogen | Activity | Primary Mechanism | Key Findings |
---|---|---|---|
Escherichia coli | MIC: 15–30 µg/mL | Membrane permeabilization, DNA binding | Rapid bacteriolysis within 30 min [6] [9] |
Staphylococcus aureus | MIC: 20–50 µg/mL | Cell wall disruption, biofilm inhibition | 90% reduction in biofilm biomass at 50 µg/mL [5] [9] |
Pseudomonas aeruginosa | MIC: 25–100 µg/mL | LPS sequestration, membrane fusion | Synergy with polymyxin B [2] [6] |
Candida albicans | MIC: 50–200 µg/mL | Cell wall β-glucan binding | Inhibits hyphal transition [8] |
LfcinB (4–14) exhibits conformational plasticity influenced by environmental cues, optimizing its function in diverse host niches [2] [10]:
While beyond clinical applications per exclusion guidelines, mechanistic studies inform therapeutic design:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7